molecular formula C20H16N2O2S B14110556 1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14110556
M. Wt: 348.4 g/mol
InChI Key: ZEJFIWQQTLDOCD-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with a phenyl group. This structure combines a fused thiophene-pyrimidine system, which is known for its diverse biological activities, including antimicrobial, antiviral, and herbicidal properties . The compound’s molecular formula is C₁₉H₁₆N₂O₂S, with a molecular weight of 336.41 g/mol (calculated based on structural analogs in ). Its structural uniqueness lies in the substitution pattern, which may enhance lipophilicity and target binding compared to simpler derivatives.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16N2O2S/c1-14-7-5-6-8-15(14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-9-3-2-4-10-16/h2-12H,13H2,1H3

InChI Key

ZEJFIWQQTLDOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with benzyl halides and phenyl isocyanates under reflux conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: Thieno[3,2-d]pyrimidine derivatives (target compound and ) exhibit distinct electronic properties compared to thieno[2,3-d]pyrimidine analogs () due to the fused thiophene ring orientation. This may influence binding to biological targets . Substitutions at the 1-position (e.g., 2-methylbenzyl in the target vs.

Biological Activity Trends: Antimicrobial Activity: The target compound’s 3-phenyl and 1-(2-methylbenzyl) groups may enhance activity against Gram-positive bacteria (e.g., S. aureus), as seen in structurally related compounds . However, derivatives with 6-heterocyclic substituents (e.g., imidazo[1,2-a]pyridine in ) show superior activity against P. aeruginosa (MIC < streptomycin), suggesting that bulky electron-rich groups at position 6 improve efficacy against Gram-negative strains . Antiviral Potential: Compounds with fluorobenzyl or oxadiazole groups () are patented for antiviral applications, implying that electron-withdrawing substituents (e.g., Cl, F) at the 3-position may enhance interactions with viral enzymes .

Physicochemical Properties:

  • Melting Points : The target compound’s crystalline derivatives (e.g., analogs) exhibit high melting points (>200°C), consistent with rigid aromatic substituents enhancing lattice stability .
  • Solubility : The 2-methylbenzyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 1-(2-hydroxypropyl)pyrimidine-2,4-dione in ), which may limit bioavailability .

Biological Activity

1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a unique bicyclic structure comprising thiophene and pyrimidine rings, contributing to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and protein kinase inhibitory properties.

Chemical Structure

The molecular formula for 1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is C18H16N2O2SC_{18}H_{16}N_2O_2S, with a molecular weight of approximately 366.4 g/mol. The structure can be represented as follows:

Structure C18H16N2O2S\text{Structure }\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing significant effects against a range of pathogens and cellular processes.

Antimicrobial Activity

Research indicates that 1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits notable antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.21 μM
Staphylococcus aureus<40 μg/mL
Candida albicans<207 μg/mL

These results suggest that the compound could serve as a potent candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. It has been reported to inhibit protein kinases involved in cell growth and proliferation, which are critical targets in cancer therapy.

  • Mechanism of Action : The compound interacts with key residues in the active sites of protein kinases, disrupting signaling pathways that promote cancer cell growth .
  • In vitro Studies : In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, indicating potential for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Lipid-Lowering Effects : A derivative of the compound was tested for its ability to lower triglycerides in diet-induced obese mice. The results showed a reduction in body weight and liver weight by 12.02% and 32.00%, respectively .
  • Protein Kinase Inhibition : In another study focusing on protein kinases, the compound exhibited strong binding affinity and inhibitory activity comparable to established drugs like ciprofloxacin .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets:

  • Binding Affinity : The docking simulations indicated favorable binding energies and interactions with amino acids crucial for enzymatic activity.
  • Key Interactions : Hydrogen bonds and pi-stacking interactions were identified as significant contributors to the stability of the compound within the binding sites of target proteins .

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